PKC-IN-6c

Description

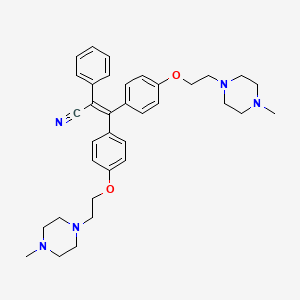

Structure

3D Structure

Properties

Molecular Formula |

C35H43N5O2 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

3,3-bis[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C35H43N5O2/c1-37-16-20-39(21-17-37)24-26-41-32-12-8-30(9-13-32)35(34(28-36)29-6-4-3-5-7-29)31-10-14-33(15-11-31)42-27-25-40-22-18-38(2)19-23-40/h3-15H,16-27H2,1-2H3 |

InChI Key |

LGCKGDRUTNACTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=C(C#N)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCN(CC5)C |

Origin of Product |

United States |

Pharmacological Profile and Selectivity of Pkc in 6c

Characterization as a Potent Protein Kinase C Inhibitor

PKC-IN-6c has been characterized as a potent inhibitor of Protein Kinase C (PKC). It is described as a potent, brain-permeant PKC inhibitor. probechem.com Research indicates it functions as a pan-PKC inhibitor. probechem.com

Inhibitory Potency and Substrate Modulation

Concentration-Dependent Inhibition of Protein Kinase C Catalytic Activity

This compound demonstrates concentration-dependent inhibition of PKC catalytic activity. It has been reported to have Ki values ranging from 0.22 to 3.2 nM for PKC isoforms. probechem.com This indicates high potency in inhibiting the enzyme's function at relatively low concentrations. Studies using other PKC inhibitors like GF109203X and Go 6983 have shown concentration-dependent reduction in the phosphorylation of downstream targets like Erk and MEK, providing a general context for how PKC inhibitors affect catalytic activity in a dose-dependent manner. plos.org

Modulation of Protein Kinase C Substrate Phosphorylation (e.g., GAP-43, MARCKS)

Protein Kinase C is known to regulate the phosphorylation of various substrates, including Growth-Associated Protein-43 (GAP-43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). nih.govrupress.orgresearchgate.netjneurosci.orgumich.edu PKC-mediated phosphorylation of GAP-43 and MARCKS can influence their interactions with other proteins, such as calmodulin, and affect cellular processes like cytoskeletal organization and membrane binding. rupress.orgumich.edu While direct data specifically detailing the effect of this compound on the phosphorylation of GAP-43 and MARCKS is not explicitly available in the provided snippets, the characterization of this compound as a potent PKC inhibitor suggests that it would likely modulate the phosphorylation status of these and other PKC substrates in a concentration-dependent manner, consistent with its inhibitory action on the enzyme's catalytic activity. Studies with other pan-PKC inhibitors have shown effects on MARCKS phosphorylation, indicating that inhibiting PKC activity impacts these downstream substrates. nih.gov

Isoform Selectivity and Pan-Protein Kinase C Inhibition Profile

Assessment of Non-Selective Protein Kinase C Inhibition Characteristics

This compound is characterized as a pan-PKC inhibitor. probechem.com This indicates that it does not exhibit high selectivity for a single PKC isoform but rather inhibits multiple isoforms within the PKC family. Pan-PKC inhibitors generally target the catalytic domain of the enzyme, often competing with ATP binding, which can lead to inhibition across various isoforms due to the conserved nature of this domain. nih.govmdpi.com

Comparative Analysis with Isoform-Selective Protein Kinase C Inhibitors (e.g., enzastaurin (B1662900), AEB071, rottlerin)

Comparing this compound to isoform-selective PKC inhibitors highlights its broader inhibition profile. For instance, enzastaurin (LY317615) is described as a potent and selective inhibitor primarily targeting PKCβ, with lower potency against PKCα, PKCγ, and PKCε. mdpi.comdcchemicals.com AEB071 (sotrastaurin) is characterized as a potent and selective pan-PKC inhibitor, with strong specificity for PKCθ, PKCα, and PKCβ, and less preference for other novel PKC isoforms. dcchemicals.comfrontiersin.org Rottlerin has also been studied as a PKC inhibitor, although its specificity profile can vary depending on the context. nih.gov

Unlike these inhibitors which show some degree of selectivity for specific PKC isoforms, this compound is presented as a pan-PKC inhibitor with Ki values ranging from 0.22 to 3.2 nM for various PKC isoforms. probechem.com This suggests a less differentiated inhibitory effect across the PKC family compared to inhibitors like enzastaurin or AEB071, which have been developed with a focus on targeting particular isoforms. dcchemicals.comfrontiersin.org

Table 1: Comparative Inhibition Profiles of Selected PKC Inhibitors

| Compound | Characterization | Key Targeted Isoforms (if selective) | Reported Potency (e.g., IC50, Ki) |

| This compound | Potent, brain-permeant pan-PKC inhibitor probechem.com | Pan-PKC | Ki: 0.22-3.2 nM probechem.com |

| Enzastaurin | Potent, selective PKCβ inhibitor mdpi.comdcchemicals.com | PKCβ (selective) | IC50: 6 nM (PKCβ) dcchemicals.com |

| AEB071 | Potent and selective pan-PKC inhibitor dcchemicals.comfrontiersin.org | PKCθ, PKCα, PKCβ (strong specificity) frontiersin.org | Ki: 0.22 nM (PKCθ) dcchemicals.com |

| Rottlerin | PKC inhibitor | Varied specificity | Not specified in snippets |

Note: Potency values are representative and may vary depending on the assay conditions and cell type.

Evaluation of Target Selectivity (e.g., lack of estrogen receptor binding)

This compound, a novel synthetic compound, has been characterized for its target selectivity, particularly concerning its interaction with protein kinase C (PKC) and estrogen receptor alpha (ERα). Research indicates that this compound demonstrates significantly enhanced potency and selectivity for inhibiting PKC compared to its affinity for the estrogen receptor.

Studies evaluating the compound's inhibitory activity against PKC protein substrate have reported IC₅₀ values of 80 nM scispace.comfishersci.chnih.gov and 160 nM frontiersin.org. Crucially, assessments of its binding to the estrogen receptor alpha have shown a lack of detectable binding, with reported Kᵢ values greater than 10 μM scispace.comfishersci.chnih.gov. This represents a substantial difference in affinity, highlighting the compound's selectivity profile.

For context, the clinical selective estrogen receptor modulator tamoxifen (B1202), from which this compound is derived as an analogue, exhibits an IC₅₀ of 20 μM for PKC protein substrate inhibition and a Kᵢ of 222 nM for binding to estrogen receptor alpha fishersci.chfrontiersin.org. The design and synthesis of this compound aimed to improve PKC inhibition potency while concurrently reducing affinity for the estrogen receptor, a goal achieved with this compound nih.gov. The reduced estrogen receptor binding is considered advantageous for potentially mitigating undesired side effects associated with ER activity nih.gov.

The selectivity profile of this compound is summarized in the table below:

| Target | Assay Type | Value | Reference |

| Protein Kinase C (PKC) | Inhibition of protein substrate | IC₅₀ = 80 nM | scispace.comfishersci.chnih.gov |

| Inhibition of protein substrate | IC₅₀ = 160 nM | frontiersin.org | |

| Estrogen Receptor alpha (ERα) | Binding | Kᵢ > 10 μM | scispace.comfishersci.chnih.gov |

This distinct selectivity profile, characterized by potent PKC inhibition and minimal estrogen receptor binding, supports the potential of this compound as a tool for investigating PKC-mediated processes with reduced confounding effects related to estrogen receptor modulation.

Molecular Mechanisms of Pkc in 6c Action

Interference with Protein Kinase C Activation and Translocation

Protein Kinase C enzymes are a family of serine/threonine kinases crucial for transducing signals originating at the cell surface. Their activation typically involves binding to second messengers like diacylglycerol (DAG) and calcium ions (Ca²⁺), leading to translocation from the cytosol to cellular membranes where they phosphorylate target substrates. PKC-IN-6c interferes with this process, impacting both the catalytic activity and the cellular localization of PKC isoforms.

Effects on Protein Kinase C Membrane Association and Downstream Signal Transduction

PKC activation is often coupled with its translocation to cellular membranes, driven by interactions with second messengers like DAG and phosphatidylserine (B164497) bmj.comnih.govresearchgate.net. This membrane association is critical for PKC to access and phosphorylate its substrates, thereby propagating downstream signals nih.govresearchgate.net. This compound, by interfering with PKC activation, would consequently affect its membrane association. For example, treatment with activators like phorbol (B1677699) esters (PMA) leads to accumulation of phosphorylated PKCα in membranes and nuclei bmj.com. Conversely, inhibitors like Gö6983 can block agonist-induced plasma membrane translocation of PKC portlandpress.com. The specific effects of this compound on the translocation of different PKC isoforms (conventional, novel, and atypical) would influence which downstream pathways are affected.

Once translocated and activated, PKC phosphorylates a wide variety of protein targets involved in diverse cellular signaling pathways researchgate.net. This compound's inhibition of PKC activity disrupts this phosphorylation, thereby modulating downstream signal transduction. For instance, PKC activation enhances the phosphorylation of several protein kinases, facilitating the expression of specific proteins researchgate.net. Interference by this compound would therefore impact these phosphorylation events and the subsequent cellular responses.

Downstream Signaling Pathway Modulation

The inhibitory action of this compound on PKC leads to widespread effects on numerous downstream signaling cascades. These pathways regulate critical cellular processes, including neurotransmission, gene expression, and interactions with other kinase networks.

Impact on Neurotransmitter Signaling Pathways (e.g., dopamine)

PKC plays a significant role in modulating neurotransmitter signaling, particularly involving dopamine (B1211576). PKC activation has been linked to dopamine release and transport. For example, amphetamine-stimulated dopamine efflux is modulated by PKC activation, and PKC inhibitors have been shown to block amphetamine-mediated dopamine release in rat striata researchgate.netresearchgate.net. PKC activation can increase dopamine efflux through the dopamine transporter (DAT), mimicking the effects of amphetamine umich.edu. Conversely, activation of PKC is reported to decrease the Vmax of dopamine transport and redistribute DAT from the cell membrane to the cytosol nih.gov. This compound, by inhibiting PKC, would likely counteract these effects, potentially influencing dopamine homeostasis and signaling. Studies have shown that a tamoxifen (B1202) analog, 6c (which more potently inhibits PKC), reduces amphetamine-stimulated increases in extracellular dopamine researchgate.netresearchgate.net. This suggests that this compound could have similar effects on dopamine signaling by inhibiting PKC-mediated modulation of DAT function.

Influence on Transcription Factor Activation (e.g., NF-κB, NF-AT)

PKC signaling is intricately involved in the activation of various transcription factors, including NF-κB and NF-AT, which are key regulators of gene expression in processes like immune responses and inflammation nih.govresearchgate.net. PKC-dependent induction of IκB kinase (IKK) can lead to NF-κB activation researchgate.net. PKCα, for instance, is required for the activation of the IKK complex and subsequent NF-κB activation in T lymphocytes following T-cell activation nih.gov. Protein kinase C-associated kinase (PKK), which interacts with PKCβ and δ, has also been shown to regulate NF-κB activation by modulating IKKα and IKKβ activation spandidos-publications.comresearchgate.net.

Similarly, PKC and MAPK signaling pathways contribute to the activation of AP-1 and NF-AT researchgate.net. NF-AT activation is primarily triggered by increases in intracellular Ca²⁺ and the Ca²⁺-dependent phosphatase calcineurin, but kinase signaling pathways like PKC and MAPK also play a role researchgate.net. By inhibiting PKC, this compound would interfere with these upstream signaling events, thereby influencing the activation and transcriptional activity of NF-κB, NF-AT, and potentially other transcription factors regulated by PKC-dependent pathways.

Interaction with Interconnected Kinase Pathways (e.g., MAPK, PI3K/AKT, AMPK, Syk, Src)

PKC signaling does not operate in isolation but is interconnected with numerous other kinase pathways, forming complex signaling networks plos.org. PKC can influence and be influenced by pathways such as MAPK, PI3K/AKT, AMPK, Syk, and Src.

The MAPK pathway is a major downstream signaling route for PKC researchgate.net. PKC activation can lead to the activation of ERK1/2, components of the MAPK cascade nih.govnih.gov. Inhibiting PKC can reduce MAPK activation researchgate.net.

The PI3K/AKT pathway is another critical survival and growth pathway often dysregulated in various diseases medchemexpress.comresearchgate.net. PKC can interact with the PI3K/AKT pathway. For example, atypical PKCs may function downstream of mTORC2, which is part of the PI3K/AKT network, influencing cell migration and invasion spandidos-publications.com. Conversely, PKCα has been found to promote apoptosis in some cancer cells through dephosphorylation and inactivation of Akt researchgate.net.

AMPK and Syk are also downstream targets or interactors of PKC signaling. PKC-dependent monocyte adhesion requires AMPK and Syk activation plos.org. PKC can activate LKB1/AMPK, leading to the phosphorylation and activation of Syk, and subsequent activation of Src and FAK plos.org. While some studies suggest Syk is downstream of PKC, others indicate a complex interplay where PKC isoforms can phosphorylate Syk and enhance its tyrosine kinase activity plos.org. Src tyrosine kinase can also be stimulated by activated PKC nih.gov.

This compound, by inhibiting PKC, disrupts the intricate cross-talk and signal propagation within these interconnected kinase networks, affecting a wide array of cellular functions regulated by these pathways.

Data Table: Selected Downstream Targets and Pathways Modulated by PKC Signaling (Relevant to this compound Action)

| Downstream Target/Pathway | Type of Modulation by PKC | Cellular Process Affected | Relevant Citations |

| Dopamine Transporter (DAT) | Activity modulation, redistribution | Dopamine uptake and efflux | umich.edunih.gov |

| NF-κB | Activation (via IKK) | Immune response, inflammation, gene expression | nih.govresearchgate.netspandidos-publications.comresearchgate.net |

| NF-AT | Activation (indirectly via kinase pathways) | T cell activation and differentiation, gene expression | researchgate.net |

| MAPK (ERK1/2) | Activation | Cell proliferation, survival, various cellular functions | researchgate.netnih.govnih.gov |

| PI3K/AKT | Complex interaction, context-dependent effects on activity | Cell growth, survival, migration, apoptosis | researchgate.netmedchemexpress.comresearchgate.netspandidos-publications.com |

| AMPK | Activation (via LKB1) | Monocyte adhesion, energy homeostasis | plos.org |

| Syk | Activation, phosphorylation | Monocyte adhesion, immune signaling | plos.org |

| Src | Activation | Various cellular processes, including MAPK activation | nih.govplos.org |

Data Table: Effects of PKC Inhibition (including analogs like 6c) on Dopamine Signaling

| Compound/Inhibition Target | Effect on Amphetamine-Stimulated Dopamine Efflux | Effect on Dopamine Uptake (DAT) | Effect on Extracellular Dopamine Levels | Relevant Citations |

| PKC inhibitors (general) | Blocked | Decreased Vmax, redistribution of DAT | Counteracts increases induced by activators | umich.eduresearchgate.netnih.gov |

| Tamoxifen analog 6c | Reduced | Less potent inhibition than efflux inhibition | Reduced amphetamine-stimulated increases | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. In the context of protein kinase C (PKC) inhibitors, SAR investigations aim to identify the specific molecular features that contribute to binding affinity, inhibitory potency, and selectivity for particular PKC isoforms. Compound "this compound," identified as a triarylacrylonitrile analogue of tamoxifen, has been subject to such investigations to explore its activity against PKC fishersci.cajejunu.ac.kr.

SAR analysis involves synthesizing a series of related compounds with systematic structural variations and evaluating their biological activity. By correlating the structural changes with the observed changes in activity, researchers can deduce which parts of the molecule are crucial for interaction with the target protein, in this case, PKC.

Identification of Structural Features Correlating with Inhibitory Activity

SAR analysis of triarylacrylonitrile analogues, including compound 6c, has been conducted to identify features that enhance their potency and selectivity for inhibiting PKC fishersci.cajejunu.ac.kr. Compound 6c, as an analogue of tamoxifen, demonstrates markedly increased potency and selectivity for inhibiting PKC compared to tamoxifen itself jejunu.ac.kr. Tamoxifen is known to be a modest inhibitor of PKC in addition to its primary activity as a selective estrogen receptor modulator (SERM) jejunu.ac.kr.

The structural modifications introduced in compound 6c, relative to the tamoxifen scaffold, contribute to its improved PKC inhibitory profile. While the precise details of all identified structural features correlating with activity for the series of analogues may be extensive, the SAR analysis indicated that compound 6c exhibited an IC50 of 80 nM for the inhibition of PKC protein substrate jejunu.ac.kr. This contrasts with tamoxifen's IC50 of 20 µM for the same activity, highlighting a significant increase in potency for compound 6c jejunu.ac.kr. Furthermore, compound 6c showed significantly lower binding to the estrogen receptor α (>10 µM) compared to tamoxifen (222 nM), indicating improved selectivity for PKC over ERα jejunu.ac.kr. These findings from SAR analysis underscore the importance of the specific structural alterations in the triarylacrylonitrile scaffold of compound 6c for achieving enhanced PKC inhibitory activity and selectivity. SAR studies on related analogues have also been investigated escholarship.org.

Application of Computational Modeling for Mechanistic Understanding and Compound Optimization

Computational modeling plays a valuable role in the design and optimization of PKC inhibitors, complementing experimental SAR studies wikipedia.orgguidetopharmacology.orgwikipedia.org. In the development of triarylacrylonitrile analogues like compound 6c, computational tools were utilized to guide the design process jejunu.ac.kr. These tools assisted in deriving physicochemical properties considered important for compounds targeting the central nervous system, suggesting an initial focus on compounds with potential CNS permeability jejunu.ac.kr.

Beyond guiding initial design, computational methods are broadly applied in understanding the mechanisms of PKC inhibition and optimizing compound properties. Techniques such as homology modeling, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are employed in the study of PKC inhibitors wikipedia.orgguidetopharmacology.orgwikipedia.orgfrontiersin.orgsci-hub.se.

Molecular docking, for instance, can predict the binding orientation and affinity of a compound within the active site of PKC isoforms, providing insights into key interactions between the inhibitor and the enzyme wikipedia.orgguidetopharmacology.orgfrontiersin.orgsci-hub.se. Molecular dynamics simulations can further explore the stability of the protein-ligand complex over time and the conformational changes involved in binding wikipedia.orgguidetopharmacology.orgfrontiersin.org. QSAR studies aim to build predictive models that correlate structural descriptors with biological activity, enabling the in silico screening of virtual libraries of compounds to identify potential candidates with desired activity profiles wikipedia.orgguidetopharmacology.orgfrontiersin.org. Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features required for binding to the target, which can be used to search databases for novel scaffolds or design new analogues wikipedia.orgguidetopharmacology.orgfrontiersin.org.

Preclinical Research Applications of Pkc in 6c

Neuropharmacological Investigations

Preclinical studies have explored the effects of PKC-IN-6c on the central nervous system, focusing on behavioral responses and neurochemical alterations related to psychostimulants like amphetamine.

Modulation of Central Nervous System Behavioral Responses (e.g., amphetamine-maintained responding)

PKC inhibition has been shown to be significant in understanding the mechanism of action of amphetamine (AMPH). Studies utilizing a brain-permeable PKC inhibitor referred to as "6c" have investigated its effects on behaviors maintained by amphetamine reinforcement. In experiments with male Sprague-Dawley rats trained to self-administer amphetamine, pretreatment with 6 mg/kg of 6c significantly decreased the number of AMPH infusions earned and the breakpoints under a progressive-ratio schedule of reinforcement. This suggests that PKC inhibition, as demonstrated by compounds like 6c, can decrease the motivation to work for amphetamine, without affecting responding for natural rewards like sucrose (B13894) nih.govnih.gov. These findings support the potential investigation of PKC inhibitors as therapeutic agents for amphetamine-use disorder nih.govnih.govumich.edu.

Influence on Neurochemical Alterations (e.g., extracellular dopamine (B1211576) levels)

Inhibition of PKC has been observed to blunt the amphetamine-stimulated increase in extracellular dopamine levels in both ex vivo and in vivo studies nih.govnih.govresearchgate.net. Amphetamine is known to enter dopaminergic neurons and reverse the function of the dopamine transporter (DAT), leading to an increase in extracellular dopamine nih.govresearchgate.net. Activation of the beta subunit of protein kinase C (PKCβ) appears to be particularly important in this process, enhancing extracellular dopamine in the presence of amphetamine by facilitating the reverse transport of dopamine nih.govumich.eduresearchgate.net. Studies have shown that PKCβ inhibitors can reduce the efflux of dopamine induced by amphetamine researchgate.net. While the provided information specifically mentions PKCβ inhibitors like enzastaurin (B1662900) and ruboxistaurin (B62344) in relation to dopamine efflux, the broader context of PKC inhibition's effect on amphetamine-stimulated dopamine levels is relevant to the mechanism by which compounds like this compound may exert their neuropharmacological effects nih.govnih.govresearchgate.net.

Antiviral Research: HIV Latency Reversal

PKC modulators are being investigated as potential latency-reversing agents (LRAs) in the context of HIV infection. These agents aim to activate latent viral reservoirs, making infected cells susceptible to elimination.

Role of this compound Prodrugs in HIV Latency Reversal

Prodrugs of PKC modulators, including derivatives referred to as "6a" and "6c", have been developed and studied for their ability to enhance HIV latency reversal and potentially offer an expanded therapeutic window compared to parent compounds like prostratin (B1679730) nih.govpnas.org. These tigliane (B1223011) pro-LRAs, including 6c, were advanced into animal studies based on their performance in cellular assays nih.govpnas.org. In vivo studies in C57/BL6 mice showed that treatment with pro-LRA 6c resulted in strong stimulation of CD69 expression in splenocytes and demonstrated better tolerability compared to the parent compound prostratin at certain doses pnas.org. This suggests that the prodrug strategy, as exemplified by compounds like 6c, may improve the pharmacological utility of PKC modulators for HIV eradication efforts pnas.org.

Impact on Viral Gene Expression Biomarkers (e.g., CD69 expression)

The expression of CD69, an early T cell activation biomarker, is frequently used to track the activity of PKC modulators and is correlated with the induction of HIV from latency nih.govpnas.orgnih.govplos.org. Activation of the NF-κB pathway, which can be modulated by certain PKC ligands, leads to the up-regulation of CD69 expression nih.govpnas.org. Studies evaluating the impact of PKC modulator prodrugs, including 6c, on CD69 expression have shown that aliphatic ester prodrugs like 6c can exhibit a slower onset of CD69 up-regulation in primary peripheral blood mononuclear cells (PBMCs) compared to their parent compounds nih.gov. While parent compounds might show expression evident after only 1 hour, prodrugs like 6c showed significant cell surface expression after 4 hours nih.gov. Despite the slower onset, these prodrugs demonstrated the ability to stimulate CD69 expression in vivo, indicating their potential to activate pathways relevant to HIV latency reversal pnas.org.

Other Emerging Research Areas

Cellular Adhesion Mechanisms

Research involving the chemical compound this compound in the context of preclinical cellular adhesion mechanisms is not extensively detailed in the currently available information. One study mentions this compound in relation to the regulation of leukocyte integrin Mac-1 and thrombosis scispace.com. This suggests a potential, albeit indirect, involvement in cellular adhesion processes, as integrins like Mac-1 play a crucial role in cell-cell and cell-matrix interactions, particularly in the context of immune responses and hemostasis. However, specific data tables or in-depth findings on how this compound precisely modulates cellular adhesion structures or pathways, such as focal adhesions or cadherin-mediated junctions, were not identified.

Methodological Approaches in Pkc in 6c Research

In Vitro Experimental Models

In vitro models are fundamental to the initial characterization of a PKC inhibitor. They provide a controlled environment to dissect the specific molecular interactions and cellular consequences of inhibiting PKC activity, free from the complexities of a whole organism.

Cell-free assays are the first step in evaluating a potential inhibitor, directly measuring its ability to block the enzymatic activity of purified or partially purified PKC isoforms. These assays quantify the transfer of a phosphate (B84403) group from ATP to a specific substrate. springernature.com Common methods include non-radioactive techniques like solid-phase enzyme-linked immunosorbent assays (ELISA), which use an antibody that recognizes the phosphorylated form of the substrate. Alternatively, traditional methods use radioactive [γ-32P]ATP, where the phosphorylated substrate is separated and quantified using a scintillation counter. springernature.commerckmillipore.com These assays are crucial for determining the potency and selectivity of an inhibitor for different PKC isoforms and are widely used for screening potential drug candidates.

Table 1: Principles of Cell-Free Kinase Activity Assays

| Assay Type | Principle | Detection Method | Application |

|---|---|---|---|

| Radioactive Filter Binding Assay | Measures the transfer of a radiolabeled phosphate (from [γ-32P]ATP) to a peptide substrate by PKC. The phosphorylated peptide is captured on a filter. | Scintillation Counting | Quantifying enzyme kinetics and inhibitor potency (IC50). |

| ELISA-Based Assay | Uses a substrate-coated plate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (like HRP) is added, followed by a chromogenic substrate. | Colorimetric Plate Reader | High-throughput screening of inhibitor libraries. |

| Fluorescence-Based Assay | Utilizes substrates that change their fluorescent properties upon phosphorylation. | Fluorescence/Luminescence Reader | Real-time kinetic analysis and high-throughput screening. |

Following cell-free validation, researchers use cell-based assays to assess the inhibitor's effect within a biological context. A wide array of both established cancer cell lines and primary cells are used. For instance, studies on PKC inhibitors have utilized multiple myeloma (MM) cell lines to investigate effects on proliferation, survival, and migration. nih.gov Similarly, T cell clones, B cell lines, and mouse embryonic stem cells (mESCs) have been employed to study the roles of specific PKC isoforms in lymphocyte activation and DNA integrity checkpoints. nih.govmdpi.com Primary human cells, which are isolated directly from tissue, are often used to create more physiologically relevant models for drug screening and cellular studies. merckmillipore.com The outcome of PKC activation or inhibition is highly context-dependent, varying with the cell type, signaling environment, and specific PKC isozyme involved. nih.gov These assays help determine if the inhibitor can access its target within the cell and exert a desired biological effect, such as inducing apoptosis or halting cell cycle progression. nih.govmdpi.com

Table 2: Examples of Cell Lines in PKC Inhibitor Research

| Cell Line Type | Example(s) | Research Focus | Measured Endpoints |

|---|---|---|---|

| Hematologic Malignancy | MM.1S, Ramos | Proliferation, Survival, Migration | Cell Viability (MTT assay), Apoptosis (Annexin V staining), Cell Migration (Transwell assay) nih.govcore.ac.uk |

| Lymphocytes | Jurkat T cells, B cell clones | T cell activation, Cell cycle regulation | Cytokine production, Cell cycle analysis (flow cytometry), Protein expression nih.govnih.gov |

| Solid Tumor | HeLa, Pancreatic and Lung Cancer Lines | DNA damage response, Cytotoxicity | Checkpoint kinase activation, Colony formation assays, Apoptosis mdpi.combiorxiv.org |

| Stem Cells | Mouse Embryonic Stem Cells (mESCs) | DNA integrity, Genomic stability | CHK1 activation, Cell growth under stress mdpi.com |

To confirm the mechanism of action within cells, biochemical analyses like immunoblotting (Western blotting) are essential. This technique allows researchers to measure the phosphorylation status of PKC itself (autophosphorylation) and its downstream substrates. core.ac.uknih.gov Following treatment of cells with an inhibitor, cell lysates are prepared and proteins are separated by size via gel electrophoresis. Specific antibodies that recognize only the phosphorylated forms of target proteins are then used to detect changes in signaling pathways. researchgate.net For example, studies have used this method to show that stimulating G protein-coupled receptors leads to PKC-dependent phosphorylation of downstream targets, a process that can be blocked by specific inhibitors. nih.gov These analyses provide direct evidence that the inhibitor is engaging its target and modulating the intended signaling cascade within the cell. nih.gov

Table 3: Immunoblotting Workflow for Assessing PKC Inhibition

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Treatment & Lysis | Cells are treated with the PKC inhibitor, followed by control or stimulating agents. Cells are then lysed to extract proteins. | To obtain protein samples reflecting the cellular state post-treatment. |

| 2. Protein Quantification | The total protein concentration in each lysate is measured. | To ensure equal amounts of protein are loaded for accurate comparison. |

| 3. Gel Electrophoresis | Protein lysates are loaded onto a polyacrylamide gel and separated by size using an electric current. | To separate individual proteins from the complex mixture. |

| 4. Protein Transfer | The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). | To immobilize proteins for antibody probing. |

| 5. Immunoprobing | The membrane is incubated with a primary antibody specific to a phosphorylated target protein, followed by a secondary antibody linked to a detection enzyme. | To visualize the level of phosphorylation of a specific protein (e.g., phospho-MARCKS, phospho-ERK). nih.gov |

| 6. Detection & Analysis | A substrate is added that reacts with the enzyme on the secondary antibody to produce light (chemiluminescence), which is captured by a detector. Band intensity is quantified. | To measure the relative amount of the phosphorylated protein and determine the inhibitor's effect. |

Ex Vivo and In Vivo Animal Models

Animal models are critical for evaluating the physiological and potential therapeutic effects of a PKC inhibitor in a complex, living system. These models help bridge the gap between cellular effects and clinical application.

Rodent models are invaluable for understanding the systemic effects of PKC inhibition. Knockout mouse models, in which a specific PKC isoform gene has been deleted, have been instrumental in identifying the in vivo function of individual PKC proteins in various physiological and pathological conditions, including tumor development. nih.govphysoc.org While not rodents, studies in model organisms like C. elegans have linked PKC activity to learned behaviors, demonstrating the role of this kinase in the nervous system. nih.gov In rodents, researchers can investigate how administering an inhibitor like PKC-IN-6c affects complex processes such as learning, memory, and inflammatory responses. These models are crucial for identifying potential on-target physiological roles and side effects that cannot be predicted from in vitro studies alone.

Table 4: Potential Investigations in Rodent Models

| Area of Investigation | Model | Potential Endpoints | Rationale |

|---|---|---|---|

| Neurological Function | Mouse models of Alzheimer's disease | Cognitive tests (e.g., Morris water maze), synaptic plasticity measurements | Misregulation of PKC is linked to neurodegenerative diseases. nih.govucsd.edu |

| Inflammation & Immunology | Mouse models of induced inflammation (e.g., arthritis) | Measurement of inflammatory cytokines, immune cell infiltration | PKC isoforms are key regulators of T cell and B cell activation. nih.gov |

| Metabolic Function | Diet-induced obesity models in mice | Glucose tolerance tests, insulin (B600854) sensitivity, lipid profiles | PKC plays roles in insulin signaling and metabolic pathways. |

| Cardiovascular Physiology | Rat models of hypertension or cardiac hypertrophy | Blood pressure monitoring, echocardiography, histological analysis of heart tissue | PKC is implicated in cardiovascular signaling and disease progression. |

Xenograft models are a cornerstone of preclinical cancer research for testing anti-tumor agents. In these models, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. nih.gov Once tumors are established, the mice are treated with the PKC inhibitor, and its effect on tumor volume and growth rate is monitored over time. vub.be This approach has been used to demonstrate that PKC inhibitors can abrogate tumor growth and angiogenesis in models of multiple myeloma, lung cancer, and pancreatic cancer. nih.govbiorxiv.org These studies provide essential in vivo proof-of-concept for an inhibitor's anti-cancer efficacy and are often a prerequisite for advancing a compound toward clinical trials. researchgate.net

Table 5: Components of a Xenograft Study for a PKC Inhibitor

| Component | Description | Objective |

|---|---|---|

| Animal Model | Immunocompromised mice (e.g., nu/nu or SCID). | To prevent rejection of the implanted human tumor cells. |

| Tumor Cells | Human cancer cell lines (e.g., pancreatic, lung, multiple myeloma) are injected into the mice. nih.govbiorxiv.org | To establish a human-derived tumor that can be targeted by the test compound. |

| Treatment Group | A cohort of tumor-bearing mice receives the PKC inhibitor. | To evaluate the anti-tumor efficacy of the compound. |

| Control Group | A cohort of tumor-bearing mice receives a vehicle (the solution without the inhibitor). | To provide a baseline for normal tumor growth against which the treatment group is compared. |

| Efficacy Measurement | Tumor volume is measured regularly (e.g., with calipers). At the end of the study, tumors may be excised for further analysis. | To quantify the degree of tumor growth inhibition (TGI) caused by the inhibitor. vub.be |

| Secondary Analyses | Excised tumors may be analyzed for biomarkers (e.g., via immunoblotting for target phosphorylation) or histology (e.g., to assess cell death or changes in blood vessel density). nih.gov | To confirm target engagement in the tumor tissue and understand the mechanism of anti-tumor activity. |

Application of Genetically Modified Animal Models for Functional Validation

To dissect the in vivo function of specific PKC isoforms and to validate the effects of inhibitors, genetically modified animal models, particularly knockout and transgenic mice, are indispensable tools. nih.govphysoc.org The generation of mice lacking a specific PKC isoform (knockout) allows researchers to study the physiological consequences of the absence of that particular kinase. nih.govmdpi.comnih.gov Conversely, transgenic mice that overexpress a specific isoform can reveal the effects of its heightened activity.

These models are critical for validating the isoform-specific effects of compounds. By administering a PKC inhibitor to a knockout mouse for a particular isoform, researchers can determine if the compound's effects are absent, thus confirming its on-target activity. For instance, if a compound targeting PKCα has a certain effect in wild-type mice but not in PKCα knockout mice, it provides strong evidence for the compound's specificity. nih.gov Furthermore, crossing PKC knockout lines with disease models, such as those for cancer, can elucidate the therapeutic potential of targeting a specific isoform. nih.govphysoc.org

While specific studies employing this compound in PKC isoform knockout or transgenic mice are not yet detailed in the available literature, this approach remains a gold standard for the in vivo validation of its functional specificity and therapeutic relevance.

Advanced Imaging and Measurement Techniques

Visualizing the dynamic nature of PKC activity within living cells provides invaluable insights into its regulation and function. Advanced imaging techniques have revolutionized the study of kinase signaling, offering high spatiotemporal resolution.

Utilization of Genetically Encoded Sensors for Real-Time Cellular Imaging of Protein Kinase C Activity

Genetically encoded sensors, often based on Förster Resonance Energy Transfer (FRET), have emerged as powerful tools for monitoring PKC activity in real-time within living cells and even in vivo. nih.govnih.govrepec.orgbiorxiv.org These sensors are engineered proteins that change their fluorescent properties upon phosphorylation by PKC. semanticscholar.org This change can be detected by microscopy, providing a direct readout of kinase activity in specific subcellular compartments. nih.govnih.govrepec.orgbiorxiv.org

The use of such sensors allows researchers to observe the dynamics of PKC activation in response to various stimuli and to assess the efficacy and duration of action of inhibitors. For example, a cell expressing a PKC activity sensor could be treated with this compound, and the resulting change in FRET signal would provide quantitative data on the compound's inhibitory effect on endogenous PKC activity. This approach is particularly useful for understanding the kinetics of inhibition and for screening compound libraries.

Optogenetic Strategies for Spatiotemporal Control of Protein Kinase C Activity

Optogenetics offers an unprecedented level of control over protein activity, including that of PKC. elifesciences.orgnih.govelifesciences.org By fusing a light-sensitive protein domain to a PKC isoform, it is possible to activate the kinase with light in a highly localized and temporally precise manner. elifesciences.orgnih.govelifesciences.orgnih.gov This technique allows for the dissection of signaling events downstream of PKC activation at specific subcellular locations, such as the plasma membrane or mitochondria. elifesciences.orgnih.govelifesciences.org

In the context of studying an inhibitor like this compound, optogenetics could be used to activate a specific PKC isoform and then assess the ability of the compound to block the downstream consequences of that activation. This provides a clean experimental system, avoiding the pleiotropic effects of global PKC activation by chemical agonists. The combination of optogenetic activation and pharmacological inhibition can powerfully dissect the specific roles of different PKC isoforms in complex signaling networks. nih.gov

Computational and Systems Biology Approaches

Computational methods provide a powerful complement to experimental techniques, enabling the prediction of molecular interactions and the modeling of complex biological systems.

Molecular Docking and Virtual Screening for Ligand-Target Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciforum.netresearchgate.net In the case of this compound, docking simulations could be used to predict its binding mode within the ATP-binding pocket of various PKC isoforms. nih.govresearchgate.netresearchgate.net This can provide insights into the structural basis of its potency and selectivity. By comparing the predicted binding energies and interactions across different isoforms, researchers can generate hypotheses about which isoforms are most likely to be inhibited by the compound.

Virtual screening is a related computational approach where large libraries of small molecules are docked against a target protein structure to identify potential inhibitors. nih.govnih.govmdpi.commdpi.com While this compound is a known compound, virtual screening could be used to identify other potential targets of the molecule, helping to assess its off-target effects, or to find novel scaffolds for PKC inhibitors. researchgate.netnih.govnih.gov

Systems Biology Modeling of Protein Kinase C Lifecycle and Signaling Networks

The PKC signaling pathway is a complex network of interactions. nih.govnih.govresearchgate.netcellsignal.com Systems biology approaches aim to model these complex systems mathematically to understand their emergent properties. nih.govnih.govresearchgate.net A computational model of the PKC lifecycle, from its synthesis and maturation to its activation and degradation, can provide a comprehensive understanding of its regulation. nih.govnih.govresearchgate.net

By incorporating an inhibitor like this compound into such a model, researchers can simulate its effects on the entire signaling network. This can help to predict the downstream consequences of inhibiting a particular PKC isoform and to understand how the network might adapt to this perturbation. Systems biology models can also aid in identifying key nodes in the network that could be targeted for therapeutic intervention and can help to interpret complex experimental data. nih.govnih.govresearchgate.net

High-Throughput Transcriptomics and Kinome Profiling

Following a comprehensive review of available scientific literature, no specific studies have been identified that employ high-throughput transcriptomics or kinome profiling in the direct investigation of the chemical compound this compound. Consequently, detailed research findings and data tables related to these methodologies for this specific compound are not available.

While high-throughput transcriptomics and kinome profiling are powerful techniques used to elucidate the mechanisms of action and selectivity of kinase inhibitors, their application to this compound has not been documented in the accessible research landscape. Transcriptomics would typically be used to analyze changes in gene expression across the genome in response to the compound, offering insights into the broader cellular pathways affected. Kinome profiling would provide a detailed assessment of the compound's interaction with a wide array of kinases, thereby defining its selectivity profile.

The absence of such data for this compound means that a detailed discussion of its effects on the transcriptome or its broader kinome-level selectivity, based on these specific high-throughput methods, cannot be provided at this time.

Future Directions and Unaddressed Research Gaps in Pkc in 6c Studies

Comprehensive Isoform Selectivity Profiling and Off-Target Characterization

A key area requiring further investigation is the detailed isoform selectivity profile of PKC-IN-6c. While described as a brain-permeable PKC inhibitor, the extent of its selectivity across the diverse PKC family members (conventional, novel, and atypical PKCs) is not fully elucidated nih.govmdpi.comnih.gov. The PKC family consists of at least 11 isozymes with varied structures and tissue distributions, differentially regulating numerous cellular signaling pathways and biological outcomes nih.govnih.govnih.gov.

Understanding the precise PKC isoforms inhibited by this compound is critical because different isoforms can have opposing roles in various cellular processes and diseases, including cancer and cardiovascular disorders nih.govnih.govmdpi.com. For instance, some PKC isoforms are pro-apoptotic, while others are anti-apoptotic, depending on the cell type and context nih.govaacrjournals.org. Similarly, different PKC isoforms have been implicated with distinct roles in conditions like diabetic nephropathy biorxiv.org.

Furthermore, a comprehensive characterization of potential off-target effects is essential. Kinase inhibitors, in general, can exhibit off-target activity against unintended kinases due to the conserved nature of the kinase domain, complicating the interpretation of observed phenotypes and potentially leading to unforeseen side effects elifesciences.orgresearchgate.net. Studies using other PKC inhibitors have highlighted the importance of controlling for off-target effects nih.govbiologists.com. Thorough profiling against a broad panel of kinases and other relevant biological targets is necessary to understand the full spectrum of this compound's activity and identify any potential liabilities.

Elucidation of Novel Downstream Effectors and Signaling Pathways

While PKC is known to regulate numerous downstream signaling pathways involved in processes like cell growth, differentiation, and apoptosis nih.govnih.gov, the specific downstream effectors and pathways modulated by this compound remain largely unexplored. Given that this compound has shown efficacy in reducing amphetamine-maintained responding, likely by affecting dopamine (B1211576) levels and associated behaviors nih.gov, identifying the precise downstream targets within these pathways is crucial.

Research suggests that PKC inhibition can influence various pathways, including those involving ERK, sphingosine (B13886) kinase (SPK), and β-catenin nih.govresearchgate.netnih.gov. For example, PKC inhibition has been shown to attenuate fundamental BCR-mediated survival pathways like MAPK, PI3K, and NF-κB in chronic lymphocytic leukemia cells nih.gov. The delayed and long-lasting effects observed with this compound in some studies suggest that a secondary mechanism, possibly involving changes in protein levels or function downstream of PKC signaling, might be responsible nih.gov. Future research should focus on identifying these specific downstream targets and understanding how their modulation contributes to the observed effects of this compound. Techniques such as phosphoproteomics could be valuable in this endeavor to identify substrates whose phosphorylation status is altered by this compound treatment.

Investigation of Combination Therapeutic Strategies with this compound

The potential for combining this compound with other therapeutic agents warrants investigation. Combination therapies are a common strategy in various diseases, including cancer and HIV/AIDS, to enhance efficacy, overcome resistance, and potentially reduce individual drug dosages and associated toxicities elifesciences.orgspandidos-publications.comqimrb.edu.aunih.govpnas.org.

Given that this compound is being explored for amphetamine-use disorder, examining its potential in combination with existing or novel treatments for substance abuse could lead to more effective interventions. Research in other areas has demonstrated the benefits of combining PKC inhibitors with other targeted agents or cytotoxic drugs mdpi.comspandidos-publications.comnih.govnih.gov. For instance, dual inhibition of atypical PKCs and mTOR has shown promise in impeding bladder cancer cell progression spandidos-publications.com. Similarly, combining a PKC inhibitor with paclitaxel (B517696) has been explored to overcome chemoresistance in triple-negative breast cancer nih.gov. Exploring rational combinations based on the known or emerging mechanisms of action of this compound and potential synergistic pathways could open new therapeutic avenues.

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

Further validation of this compound's efficacy and mechanism of action in more advanced and clinically relevant preclinical models is necessary. While studies in rodents have provided initial insights nih.gov, the translation of findings from animal models to human clinical settings can be challenging nih.gov.

Developing and utilizing more sophisticated preclinical models that better recapitulate the complexity of the conditions this compound aims to treat is crucial. This could include using genetically engineered models, patient-derived xenografts, or more complex behavioral models that mimic aspects of human disease more closely. For example, in cancer research, advanced preclinical models are used to evaluate the efficacy of combination therapies and validate mechanisms qimrb.edu.au. Similarly, in cardiovascular research, there is a need for robust preclinical data before testing interventions in humans nih.gov. Such models would allow for a more accurate assessment of this compound's therapeutic potential, optimal dosing strategies (though dosage information is excluded from the final output), and potential long-term effects.

Application of Multi-Omics Approaches to Uncover Broader Biological Impacts

Applying multi-omics approaches can provide a more holistic understanding of the biological impacts of this compound treatment. Multi-omics studies integrate data from different molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain comprehensive insights into cellular regulation and disease semanticscholar.orgumich.eduuv.es.

Using these approaches in conjunction with this compound studies could help uncover broader biological changes induced by the compound beyond its direct effects on PKC activity. This could include identifying altered gene expression patterns, protein abundance changes, or metabolic shifts that contribute to the observed phenotypic effects. Multi-omics has the potential to reveal novel biomarkers, identify compensatory pathways, and provide a more complete picture of how this compound interacts with cellular systems uv.es. This integrated view is essential for understanding the full therapeutic potential and identifying potential unintended consequences of this compound administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.